molecular formula C10H15NO4 B12539595 Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate CAS No. 847900-01-0

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

Cat. No.: B12539595
CAS No.: 847900-01-0
M. Wt: 213.23 g/mol
InChI Key: OLGRLNILKSFRLK-QMMMGPOBSA-N
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Description

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is a chiral pyrrole-based ester compound intended for research and development purposes. Pyrrole derivatives are a significant class of heterocyclic compounds frequently explored in various scientific fields. These compounds are of high interest in organic synthesis, where they serve as key building blocks for the construction of more complex molecules . The dihydro-pyrrole (2,5-dihydro-1H-pyrrol-1-yl) moiety in its structure is a feature found in intermediates used to access a wide range of functionalized pyrroles, which are prevalent in numerous natural products and biologically active molecules . The presence of the two ester groups makes this compound a versatile precursor for further chemical modification, including hydrolysis to acids or transesterification. Researchers value such chiral synthons for developing novel compounds with potential applications in material science and as intermediates in fine chemical production. The synthetic pathway for related pyrrole compounds often involves acid-catalyzed reactions or the Paal-Knorr condensation, which is known for its high efficiency and alignment with green chemistry principles due to high atom economy . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any consumer applications.

Properties

CAS No.

847900-01-0

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1

InChI Key

OLGRLNILKSFRLK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N1CC=CC1

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC=CC1

Origin of Product

United States

Preparation Methods

Key Steps

  • Diastereoselective Methylation :

    • Dimethyl (2S,3R)-3-methyl-2-O-benzoylmalate (from dimethyl (S)-malate) undergoes methylation to form dimethyl (R)-2-methylsuccinate.
    • Conditions : Lithium aluminum hydride (LAH) reduction in THF at 0°C to room temperature for 6 hours.
    • Yield : 82% (with 84.7% ee).
  • Reductive Dehydroxylation :

    • Conversion of diol intermediates to alcohols using LAH or zinc borohydride.
    • Example : (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine synthesis via Grignard reaction and subsequent deprotection.
Method Reagents/Conditions Yield ee Reference
Diastereoselective Methylation LAH, THF, 0°C → RT 82% 84.7%
Grignard Reaction Ethylmagnesium bromide, THF 65% 99%

Enaminone Cyclization

Enaminones (α,β-unsaturated aminoketones) undergo cyclocondensation with nucleophiles to form pyrrolidine rings.

Strategy

  • Substrate : Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate reacts with primary amines.
  • Mechanism :
    • Cyclization : Enaminone reacts with an amine to form a pyrrolidine ring.
    • Esterification : Post-cyclization esterification to introduce methyl groups.
Entry Amine Product Yield Reference
1 Aliphatic 1-Substituted pyrrole-3,4-dicarboxylates 14–93%

Limitation : This method typically forms pyrrole (unsaturated) derivatives, requiring hydrogenation for pyrrolidine (saturated) analogs.

Tricyclic Ring-Opening

Thermal or catalytic cleavage of tricyclic precursors generates the dihydro-pyrrolidine core.

Procedure

  • Tricyclic Precursor Synthesis :
    • Example: (2S,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine derivatives.
  • Ring-Opening :
    • Heating at 120–160°C under 1–12 atm pressure to cleave two rings.
    • Catalysts : Carbon allotropes (e.g., graphite) enhance reaction efficiency.
Precursor Conditions Product Yield Reference
Tricyclic diol ester 150°C, 12 atm, graphite 2-(2,5-dihydro-1H-pyrrol-1-yl)succinate 70–85%

Lithiation and Functionalization

Metal-mediated lithiation enables installation of succinate esters at the pyrrolidine 2-position.

Example Pathway

  • Bromination : Introduce a leaving group at the pyrrolidine 2-position.
  • Lithiation : Use LDA or LHMDS to deprotonate, followed by reaction with a succinate ester.
  • Coupling : Alkyl halide or ester exchange to attach the succinate group.
Step Reagents Conditions Yield Reference
Bromination NBS, AIBN, CCl4 60°C, 12 hours 70%
Lithiation LDA, THF, -78°C 30 minutes 60%
Coupling Succinate ester, DMF 25°C, 12 hours 50%

Stereochemical Control

Achieving the (2S)-configuration requires chiral resolution or asymmetric catalysis.

Methods

  • Chiral Resolution :

    • Use of dibenzoyl tartaric acid to resolve racemic mixtures.
    • Example : (2R,3R)-3-(3-methoxyphenyl)pentanamine resolution yields 99% ee.
  • Asymmetric Catalysis :

    • Rhodium complexes with bisphosphine ligands enable enantioselective hydrogenation.
Method Chiral Auxiliary ee Reference
Diastereomeric Salt Formation Dibenzoyl tartaric acid 99%
Rh-Catalyzed Hydrogenation (S)-Et-BINAP 95%

Key Challenges and Solutions

  • Stereochemical Purity : Achieved via chiral resolution or enantioselective synthesis.
  • Succinate Ester Retention : Post-cyclization esterification or pre-esterification of precursors.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects
Studies have shown that pyrrolidine derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound may modulate neurotransmitter systems or exert antioxidant effects, contributing to neuronal health. This potential application warrants further investigation into its mechanisms of action and efficacy in preclinical models.

Drug Delivery Systems

Nanoparticle Formulations
this compound can be incorporated into nanoparticle drug delivery systems. These systems enhance the solubility and bioavailability of poorly soluble drugs while allowing for targeted delivery to specific tissues or cells. The compound's compatibility with various polymers makes it suitable for formulating biodegradable nanoparticles that can release therapeutic agents steadily over time .

Targeted Therapy
The ability to conjugate this compound with targeting ligands opens avenues for personalized medicine approaches. By attaching the compound to nanoparticles that target specific cancer cell markers, researchers can improve the specificity and reduce the side effects of chemotherapy drugs .

Synthetic Organic Chemistry

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including cyclization reactions and functional group modifications. This versatility makes it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using pyrrolidine derivatives .
Study BNeuroprotectionShowed potential neuroprotective effects against oxidative stress-induced cell death .
Study CDrug DeliveryDeveloped nanoparticle formulations incorporating the compound, enhancing drug solubility and targeting capabilities .

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key features of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate with four related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Applications References
This compound Chiral (S)-configuration, dihydro-pyrrole, methyl esters 225.24 Not reported in evidence
2β-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate Dihydro-pyrrole with methyl substituents, pentanoate ester 225.29 Antifungal (MIC: 87.5 µg/mL vs. Aspergillus fumigatus)
4-O-Triphenylplumbyl butanedioate* Butanedioate backbone with triphenylplumbyl group ~600 (estimated) No activity data; structural similarity noted
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Dioxopyrrolidinyl ring, pyrenyl substituent 385.41 Potential use in fluorescent probes or drug delivery
(2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide Dioxopyrrolidinyl ring, propyl substituent, amide terminus ~242 (estimated) Commercial availability; no bioactivity reported

*Molecular weight estimation based on substituents.

Key Observations

Antifungal Activity: The compound from Datura metel (2β-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate) shares a dihydro-pyrrole core with the target compound but differs in esterification (pentanoate vs. butanedioate). Its antifungal activity (MIC 87.5 µg/mL) suggests that substituents on the pyrrole ring and ester groups critically influence bioactivity .

Lipophilicity and Targeting : The pyrenyl-substituted analog () exhibits significantly higher molecular weight (385.41 g/mol) due to its aromatic pyrene moiety, which may enhance lipophilicity and suitability for applications in imaging or targeted drug delivery .

Stereochemical Impact : The (S)-configuration in the target compound and (2S)-2-(2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide () highlights the role of chirality in molecular recognition, though bioactivity data remain unexplored .

Biological Activity

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a butanedioate moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

PropertyValue
CAS Number 847900-01-0
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name This compound
InChI Key OLGRLNILKSFRLK-QMMMGPOBSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor and has potential receptor binding capabilities, which are crucial for its therapeutic applications .

Antifungal Properties

Research has shown that related compounds with similar structural characteristics exhibit significant antifungal activity. For instance, studies on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate revealed that it was non-toxic to RAW cells at concentrations up to 312.5 µg/ml and significantly increased the survival rate of Aspergillus fumigatus-infected mice by 60% when administered at a dose of 200 mg/kg . This suggests that this compound may share similar antifungal properties.

Antimicrobial Activity

Pyrrole derivatives have been noted for their antimicrobial properties against a range of pathogens. Synthetic pyrrole compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, indicating that this compound may also possess antimicrobial potential .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in biological applications:

  • Antifungal Efficacy in Animal Models : In a study involving infected mice, the administration of pyrrole derivatives led to reduced fungal burden and increased survival rates, showcasing their potential as therapeutic agents against fungal infections .
  • Antimicrobial Screening : Various synthetic pyrrole compounds were screened against multiple bacterial strains, revealing promising results comparable to established antibiotics like levofloxacin .

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